molecular formula C13H18N2O3 B5307948 N-(2-METHOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

N-(2-METHOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

Cat. No.: B5307948
M. Wt: 250.29 g/mol
InChI Key: QTNJHXHXABGFOI-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a tetrahydrofuran ring

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-18-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNJHXHXABGFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA typically involves the reaction of 2-methoxyaniline with tetrahydrofuran-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The urea linkage can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivative.

    Reduction: Formation of N-(2-methoxyphenyl)-tetrahydrofuran-2-amine.

    Substitution: Formation of halogenated derivatives, such as N-(2-bromophenyl)-N’-tetrahydro-2-furanylmethylurea.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-N’-methylurea: Lacks the tetrahydrofuran ring, resulting in different chemical properties and reactivity.

    N-(2-Methoxyphenyl)-N’-tetrahydro-2-furanylmethylcarbamate: Contains a carbamate linkage instead of a urea linkage, leading to different biological activities.

    N-(2-Methoxyphenyl)-N’-tetrahydro-2-furanylmethylamide: Contains an amide linkage, which may influence its stability and reactivity.

The uniqueness of N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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